N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide
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Overview
Description
N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide typically involves the reaction of 3-methylpyridine-2-amine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Due to its anticancer properties, it has been investigated for its potential use in cancer therapy.
Industry: The compound is used in the synthesis of various organic materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. For its anticancer activity, it is thought to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting the activity of proteins that promote cell survival .
Comparison with Similar Compounds
N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide can be compared with other thiourea derivatives such as:
- N-((2-Chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide
- N-((6-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide
- N-(Allylcarbamothioyl)thiophene-2-carboxamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical properties. For instance, the presence of different substituents on the pyridine ring can alter the compound’s ability to form metal complexes or interact with biological targets .
Properties
Molecular Formula |
C12H11N3OS2 |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11N3OS2/c1-8-4-2-6-13-10(8)14-12(17)15-11(16)9-5-3-7-18-9/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI Key |
NCBSEFLBPQTPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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